4,4'-Diiodo-3,3'-dimethoxybiphenyl
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Overview
Description
4,4’-Diiodo-3,3’-dimethoxybiphenyl is an organic compound with the molecular formula C14H12I2O2. It is a biphenyl derivative where two iodine atoms are substituted at the 4 and 4’ positions, and two methoxy groups are substituted at the 3 and 3’ positions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-Diiodo-3,3’-dimethoxybiphenyl typically involves the iodination of 3,3’-dimethoxybiphenyl. One common method is the reaction of 3,3’-dimethoxybiphenyl with iodine and an oxidizing agent such as nitric acid or hydrogen peroxide under controlled conditions. The reaction is usually carried out in an organic solvent like acetic acid or dichloromethane at a temperature range of 0-25°C .
Industrial Production Methods
the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatographic techniques .
Chemical Reactions Analysis
Types of Reactions
4,4’-Diiodo-3,3’-dimethoxybiphenyl undergoes various chemical reactions, including:
Substitution Reactions: The iodine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The methoxy groups can be oxidized to form corresponding quinones.
Coupling Reactions: The biphenyl structure allows for coupling reactions to form larger polyphenyl compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic media.
Coupling: Palladium-catalyzed coupling reactions using reagents like palladium acetate and phosphine ligands.
Major Products
Substitution Products: Compounds with various functional groups replacing the iodine atoms.
Oxidation Products: Quinones and other oxidized derivatives.
Coupling Products: Polyphenyl compounds with extended conjugation.
Scientific Research Applications
4,4’-Diiodo-3,3’-dimethoxybiphenyl has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and materials science.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a diagnostic agent.
Industry: Utilized in the development of advanced materials, including liquid crystals and polymers
Mechanism of Action
The mechanism of action of 4,4’-Diiodo-3,3’-dimethoxybiphenyl depends on its specific application. In biological systems, it may interact with proteins or nucleic acids, affecting their function. The iodine atoms and methoxy groups can participate in various non-covalent interactions, such as hydrogen bonding and van der Waals forces, influencing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
- 4,4’-Diiodo-3,3’,5,5’-tetramethylbiphenyl
- 4,4’-Bis(acetoacetamido)-3,3’-dimethoxybiphenyl
- 2,2’-Diiodo-3,3’,4,4’,5,5’-hexamethoxybiphenyl
- 4,4’-Diethoxybiphenyl
Uniqueness
4,4’-Diiodo-3,3’-dimethoxybiphenyl is unique due to the presence of both iodine and methoxy groups, which confer distinct chemical reactivity and physical properties. The iodine atoms increase the compound’s molecular weight and influence its electronic properties, while the methoxy groups enhance its solubility and potential for hydrogen bonding .
Properties
IUPAC Name |
1-iodo-4-(4-iodo-3-methoxyphenyl)-2-methoxybenzene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12I2O2/c1-17-13-7-9(3-5-11(13)15)10-4-6-12(16)14(8-10)18-2/h3-8H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MQULLHPHVTWUNL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C2=CC(=C(C=C2)I)OC)I |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12I2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
466.05 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
92160-61-7 |
Source
|
Record name | 4,4'-DIIODO-3,3'-DIMETHOXYBIPHENYL | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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